molecular formula C8H12N2 B149181 3-Ethyl-2,5-dimethylpyrazine CAS No. 13360-65-1

3-Ethyl-2,5-dimethylpyrazine

Cat. No. B149181
CAS RN: 13360-65-1
M. Wt: 136.19 g/mol
InChI Key: WHMWOHBXYIZFPF-UHFFFAOYSA-N
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Description

3-Ethyl-2,5-dimethylpyrazine is a compound that has been identified as a component of the trail pheromone in the Mediterranean harvester ant Messor bouvieri. It is found in the poison gland of workers and induces trail following behavior in these ants. The average content of this pheromone component in the poison gland is about 9 ng, and it is noteworthy that other alkaloids present in the gland, such as anabasine and anabaseine, do not induce a reaction in the workers .

Synthesis Analysis

The synthesis of 3-ethyl-2,5-dimethylpyrazine (EDMP) can be achieved chemoenzymatically from L-threonine (L-Thr). This process involves the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde. Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate, while acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-Thr when CoA is at low concentrations. The yield of EDMP can be increased up to 20.2% when the precursor is supplied from L-Thr by these enzymes .

Molecular Structure Analysis

Although the papers provided do not directly discuss the molecular structure of 3-ethyl-2,5-dimethylpyrazine, they do provide insights into the structures of related pyrazine compounds. For example, the synthesis of other pyrazine derivatives involves key steps such as cyclocondensation, aromatization, and Retro-Diels–Alder reactions . Additionally, the crystal structure of related compounds can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

The synthesis of EDMP and related alkylpyrazines demonstrates the versatility of pyrazine derivatives in chemical reactions. The chemoenzymatic synthesis of EDMP from L-Thr showcases a novel pathway for the production of such compounds . Other pyrazine derivatives have been synthesized through various chemical routes, involving reactions such as cyclocondensation and oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethyl-2,5-dimethylpyrazine are not explicitly detailed in the provided papers. However, the synthesis and characterization of related pyrazine compounds suggest that these molecules can exhibit interesting properties such as crystal structure stabilization through specific intermolecular interactions and the potential for antioxidant activity . Additionally, the electrophysiological responses of ants to pyrazine compounds indicate that these molecules can have significant biological effects, such as eliciting alarm behaviors in certain ant species .

Scientific Research Applications

Food Industry Application

3-Ethyl-2,5-dimethylpyrazine, a heterocyclic, nitrogen-containing compound, is used in the food industry as a flavor ingredient. It imparts a characteristic roasted odor and flavor, reminiscent of roasted cocoa or nuts. This compound is widely distributed in foods and is a natural component of cooked food, making it a common part of the daily diet (Burdock & Carabin, 2008).

Entomological Studies

In entomology, 2-Ethyl-3,5-dimethylpyrazine, closely related to 3-Ethyl-2,5-dimethylpyrazine, has been studied for its alarm activity in laboratory conditions. This compound has shown to elicit significant electroantennogram activities and induce characteristic alarm behaviors in fire ant workers. It also influences their attraction to food baits, indicating potential for use in controlling certain ant species (Li, Liu, & Chen, 2019).

Pheromone Research

3-Ethyl-2,5-dimethylpyrazine is identified as a component of the trail pheromone in certain ant species like Messor bouvieri. This compound induces trail-following behavior in these ants, showing its importance in the study of insect communication and behavior (Jackson, Wright, & Morgan, 1989).

Pyrazine Synthesis Research

Studies on the biosynthesis mechanism of 2-Ethyl-3,5-dimethylpyrazine have shown that it can be produced from L-threonine and D-glucose, involving aminoacetone and 2,3-pentanedione as intermediates. This finding provides insights into the production of similar compounds and their potential industrial applications as food fragrances (Zhang, Zhang, Yu, & Xu, 2020).

Optoelectronic Properties Research

Research on 2,5-di(aryleneethynyl)pyrazine derivatives, including compounds similar to 3-Ethyl-2,5-dimethylpyrazine, focuses on their structural and optoelectronic properties. These compounds have potential applications in the field of light-emitting devices due to their unique properties (Zhao et al., 2004).

Metabolic Engineering

Studies on E. coli strains have explored the redistribution of metabolic flow to improve carbon atom economy for high-yield production of similar pyrazines. This research is significant for understanding the biosynthesis of 3-Ethyl-2,5-dimethylpyrazine and related compounds in bacterial systems (Yang et al., 2021).

Safety And Hazards

3-Ethyl-2,5-dimethylpyrazine is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Pyrazines, including 3-Ethyl-2,5-dimethylpyrazine, are important compounds for both basic and applied studies . They are not only responsible for the flavor of roasted foods but also act as chemical transmitters of living organisms . Some pyrazine compounds have the potential to treat some diseases . Therefore, a more in-depth investigation of the antimicrobial and olfactory activities of alkylpyrazines is required in the future .

properties

IUPAC Name

3-ethyl-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMWOHBXYIZFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065423
Record name 2,5-Dimethyl-3-ethylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2,5-dimethylpyrazine

CAS RN

13360-65-1, 27043-05-6
Record name 3-Ethyl-2,5-dimethylpyrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3,6-dimethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 3-ethyl-2,5-dimethyl-
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Record name 2,5-Dimethyl-3-ethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2,5-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYL-3,6-DIMETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethyl-3,(5 or 6)-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032276
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
RP Evershed, ED Morgan, MC Cammaerts - Insect Biochemistry, 1982 - Elsevier
Trail-following behaviour is evoked by a single substance from the venom gland of the ant Myrmica rubra L. The compound has been identified as 3-ethyl-2,5-dimethylpyrazine by …
Number of citations: 93 www.sciencedirect.com
JH Cross, RC Byler, U Ravid, RM Silverstein… - Journal of Chemical …, 1979 - Springer
The major component of the trail pheromone of the South American leaf-cutting ant,Atta sexdens rubropilosa Forel, is 3-ethyl-2,5-dimethylpyrazine (II). Methyl and ethyl phenylacetate …
Number of citations: 133 link.springer.com
T Motoyama, S Nakano, F Hasebe, R Miyata… - Communications …, 2021 - nature.com
Pyrazines are typically formed from amino acids and sugars in chemical reactions such as the Maillard reaction. In this study, we demonstrate that 3-ethyl-2,5-dimethylpyrazine can be …
Number of citations: 3 www.nature.com
BD Jackson, PJ Wright, ED Morgan - Experientia, 1989 - Springer
3-Ethyl-2,5-dimethylpyrazine, found in the poison gland of workers, induces trail following in the Mediterranean harvester antMessor bouvieri. The poison gland contains on average 9 …
Number of citations: 39 link.springer.com
S Pickard, I Becker, KH Merz… - Journal of agricultural and …, 2013 - ACS Publications
A stable isotope dilution analysis based on gas chromatography–mass spectrometry analysis (SIDA-GC-MS) was developed for the quantitative analysis of 12 alkylpyrazines found in …
Number of citations: 37 pubs.acs.org
R Wagner, M Czerny, J Bielohradsky… - … und-forschung A, 1999 - Springer
The odour thresholds (ie the lowest concentration at which an odour can be detected) of 80 alkylpyrazines, most of them synthesized, were determined by gas chromatography-…
Number of citations: 137 link.springer.com
Y Li, Y Yang, AN Yu - International Journal of Food Science & …, 2016 - Wiley Online Library
The formation of volatiles from the reaction between L‐ascorbic acid ( ASA ) and glycine (Gly) at different reaction parameters, such as temperature, time and pH , were reported and 20 …
Number of citations: 18 ifst.onlinelibrary.wiley.com
S Bi, X Xu, D Luo, F Lao, X Pang, Q Shen… - Journal of Agricultural …, 2020 - ACS Publications
Gas chromatography–olfactometry (GC–O) coupled with GC–mass spectrometry (GC–MS) and aroma recombination–omission experiments led to the identification of the key aroma …
Number of citations: 59 pubs.acs.org
D Park, JA Maga - Food chemistry, 2006 - Elsevier
Volatile compounds from six hot-air-popped popcorn hybrids, being also classified into three types, were evaluated by a gas chromatograph equipped with a mass spectrometer (GC/MS…
Number of citations: 30 www.sciencedirect.com
AN Yu, QH Deng - Food Science and Biotechnology, 2009 - dbpia.co.kr
The volatiles formed from the reactions of L-ascorbic acid with L-alanine at 5 different pH (5, 6, 7, 8, or 9) and 140±2℃ for 2 hr was performed using solid-phase microextraction-gas …
Number of citations: 19 www.dbpia.co.kr

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